(2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile
Description
“(2Z)-4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile” is a synthetic organic compound featuring a conjugated enaminone backbone with a nitrile group, a chloro substituent, and a phenylamino moiety. Its Z-configuration at the double bond (C2 position) is critical for its reactivity and molecular interactions. This compound is categorized as an organic building block, primarily utilized in pharmaceutical and materials science research for synthesizing heterocyclic frameworks or metal-organic complexes . Recent commercial listings (CymitQuimica, 2025) highlight its availability in quantities ranging from 100 mg to 5 g, with pricing reflecting its niche applications (e.g., 1 g at €247.00) .
Properties
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4-chloro-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)9(7-13)8-14-10-4-2-1-3-5-10/h1-5,8,14H,6H2/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOZDHDRPGNNZ-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile typically involves the reaction of aniline with 2-chloroacetyl chloride and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Condensation Reactions: The acrylonitrile moiety can participate in condensation reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Condensation Reactions: Reagents such as aldehydes and ketones are used in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted anilines, heterocyclic compounds, and reduced or oxidized derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: It is studied for its potential use in developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties and functions .
Mechanism of Action
The mechanism of action of (2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acrylonitrile moiety can participate in Michael addition reactions, leading to the formation of adducts with biological molecules .
Comparison with Similar Compounds
Methodological Considerations
- Crystallography : SHELXL and WinGX are widely used for refining and visualizing the target compound’s structure. For example, SHELXL’s robust handling of anisotropic displacement parameters is critical for resolving the chloro group’s electron density .
- Computational Modeling : Density functional theory (DFT) studies benchmarked against SHELX-derived geometries can predict reactivity trends among analogues.
Biological Activity
(2Z)-4-chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile, also known by its chemical formula C₁₁H₉ClN₂O, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 339106-38-6
- Molecular Weight: 220.66 g/mol
- Storage Temperature: Ambient
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential anti-cancer properties, neuroprotective effects, and as a modulator of enzyme activity.
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Anti-Cancer Activity
- The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies indicate that it may induce apoptosis in specific cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- A recent study highlighted its effectiveness against breast and colon cancer cell lines, demonstrating a dose-dependent response in cell viability assays.
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Neuroprotective Effects
- Preliminary research suggests that this compound may exert neuroprotective effects through the modulation of oxidative stress pathways. It appears to enhance the expression of antioxidant enzymes, thereby reducing neuronal damage in models of neurodegeneration.
Toxicity Studies
Toxicological assessments are crucial for determining the safety profile of any compound. The following table summarizes key findings from toxicity studies involving this compound:
| Study Type | Model Organism | Concentration Range | Observed Effects |
|---|---|---|---|
| Acute Toxicity | Zebrafish embryos | 1–50 µM | Morphological defects, increased mortality |
| Developmental Toxicity | Zebrafish embryos | 10 µM | Delayed development, axis malformations |
| Cytotoxicity | HeLa cells | 0–100 µM | Dose-dependent reduction in cell viability |
Case Studies
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Case Study on Cancer Cell Lines
- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell growth, particularly in MCF7 (breast cancer) and HT29 (colon cancer) cells. The study utilized flow cytometry to assess apoptosis markers and found increased levels of caspase activation.
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Neuroprotection in Animal Models
- In a murine model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
